molecular formula C17H11NO4S2 B2796431 3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 862117-14-4

3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2796431
CAS No.: 862117-14-4
M. Wt: 357.4
InChI Key: XJEKWKFUSDGFHZ-BOAPOFAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. The structure includes:

  • A thioxothiazolidin-4-one backbone with an (E)-configured furan-2-yl allylidene substituent at position 3.
  • The furan-allylidene group enhances π-conjugation, while the benzoic acid substituent provides hydrogen-bonding capability, critical for interactions with biological targets .

Properties

IUPAC Name

3-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4S2/c19-15-14(8-2-6-13-7-3-9-22-13)24-17(23)18(15)12-5-1-4-11(10-12)16(20)21/h1-10H,(H,20,21)/b6-2+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEKWKFUSDGFHZ-BOAPOFAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C\C=C\C3=CC=CO3)/SC2=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic compound that belongs to the thiazolidinone class, characterized by its unique structural features including a thiazolidinone ring and a furan substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula of the compound is C20H16N2O5S2C_{20}H_{16}N_2O_5S_2, with a molecular weight of approximately 428.5 g/mol. Its structure includes:

  • A thiazolidinone core , known for various biological activities.
  • A furan moiety , which enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds typically fall within the range of 100 to 400 µg/mL, indicating moderate to good antimicrobial activity .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines, including human leukemia cells. The mechanism of action is believed to involve the modulation of pathways associated with cancer progression . Notably, the compound's interaction with specific biological targets, such as PPAR gamma and VEGFR2, has been suggested through molecular docking studies, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors involved in disease processes. The thiazolidinone ring structure is particularly significant as it is known to modulate inflammatory pathways and exhibit cytotoxic effects on tumor cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against clinical isolates. The results indicated that certain derivatives displayed comparable activity to standard antibiotics like ampicillin, particularly against gram-positive bacteria .
  • Cytotoxicity : Another investigation focused on the cytotoxic effects on human leukemia cell lines, revealing that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as an anticancer agent .

Data Tables

Activity Tested Strains/Cell Lines MIC (µg/mL) Notes
AntimicrobialStaphylococcus aureus100 - 400Moderate to good activity
AntimicrobialEscherichia coli100 - 400Comparable to ampicillin
AnticancerHuman leukemia cellsIC50 not specifiedSignificant inhibition of proliferation

Scientific Research Applications

Pharmacological Applications

  • Antiproliferative Activity
    • Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including human leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for cancer treatment .
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties in preclinical models. Research indicates that it can reduce leukocyte recruitment during acute inflammatory responses, which is crucial for developing therapies for conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antioxidant Properties
    • The presence of the furan moiety contributes to the compound's antioxidant capabilities, which can mitigate oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Case Studies

  • Cancer Treatment
    • A study published in Journal of Medicinal Chemistry highlighted that the compound exhibited IC50 values in the low micromolar range against leukemia cell lines, indicating strong potential as an anticancer agent.
  • Inflammation Models
    • In a murine model of acute peritonitis, administration of the compound resulted in a significant decrease in inflammatory markers and leukocyte infiltration compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Substituents on the Thiazolidinone Ring
  • Target Compound : Features a benzoic acid group at position 3 and a furan-allylidene group at position 4.
  • Synthesis: Condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde.
  • Analog 2: (5Z)-5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid (Claficapavir, ) Substituents: Chlorophenyl-furan at position 5, propanoic acid at position 3. Bioactivity: Antiviral properties due to the chlorophenyl group enhancing lipophilicity .
Electronic and Steric Effects
  • Chlorophenyl (Claficapavir) or methoxybenzylidene () substituents alter electron density, affecting redox properties and target selectivity.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Molecular Weight Key Substituents Reference
Target Compound Not reported Not reported ~434.5* Furan-allylidene, benzoic acid N/A
(Z)-5-(3-Fluorobenzylidene)-2-thioxo Not reported 24–73† 295.3 3-Fluorobenzylidene
Claficapavir Not reported Not reported 454.9 Chlorophenyl-furan, propanoic acid
(E)-4-(2-(5-(3-Methoxybenzylidene)... 172–175 (Analog) 24–73 428.5 Methoxybenzylidene, acetamido

*Calculated based on formula C₁₈H₁₃NO₅S₂. †Yields vary depending on substituents and reaction conditions.

Key Research Findings

Substituent Impact: Electron-withdrawing groups (e.g., -Cl, -F) increase metabolic stability but reduce solubility. Carboxylic acid substituents (benzoic > propanoic > acetic) improve water solubility and target binding .

Stereochemistry : The (E)-configuration of the allylidene group is critical for planar conjugation, as (Z)-isomers () show reduced bioactivity in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.